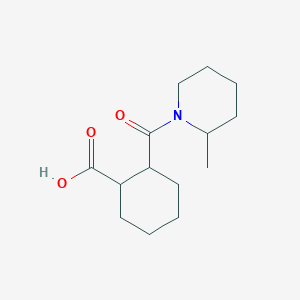
2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid
Beschreibung
2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid is an organic compound with the molecular formula C₁₄H₂₃NO₃ It is a derivative of cyclohexanecarboxylic acid, featuring a piperidine ring substituted with a methyl group
Eigenschaften
Molekularformel |
C14H23NO3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO3/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14(17)18/h10-12H,2-9H2,1H3,(H,17,18) |
InChI-Schlüssel |
DNPCQPRWUACXEW-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2CCCCC2C(=O)O |
Kanonische SMILES |
CC1CCCCN1C(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2-methylpiperidine, is reacted with a suitable acylating agent to form the 2-methyl-1-piperidinyl carbonyl intermediate.
Cyclohexanecarboxylic Acid Derivative Formation: The intermediate is then reacted with cyclohexanecarboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic Acid: A simpler analog without the piperidine ring.
2-Methylpiperidine: Lacks the cyclohexanecarboxylic acid moiety.
Piperidine Derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
2-(2-methylpiperidine-1-carbonyl)cyclohexane-1-carboxylic Acid is unique due to its combined structural features of a piperidine ring and a cyclohexanecarboxylic acid moiety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


